molecular formula C7H10O2 B1277008 Allyl crotonate CAS No. 20474-93-5

Allyl crotonate

Cat. No. B1277008
CAS RN: 20474-93-5
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the creation of specific molecular structures through a series of chemical reactions. In the case of crinane, an allylic sulfoxide was used to construct a hydroindole ring via vinylogous C-N bond formation. The allylic sulfide precursor necessary for this synthesis was obtained through a ring-closing metathesis reaction, and the quaternary carbon stereocenter was formed by alkylation of a benzylic cyanide. Vinylmagnesium bromide was added to an α-chlorosulfide to prepare the allyl sulfide .

Molecular Structure Analysis

The molecular structure of allyl compounds is crucial for understanding their reactivity and physical properties. For the allyl radical, C3H5, a resonant multiphoton ionization spectrum revealed that the equilibrium CCC bond angle decreases upon excitation from the ground state to the excited state. This change in bond angle from 124.6 degrees to 117.5 degrees indicates a significant structural rearrangement that affects the radical's reactivity .

Chemical Reactions Analysis

Allyl compounds can undergo various bond activation reactions. For instance, the reaction of allyl cyanide with a nickel complex at low temperatures produces an eta(2)-olefin complex. At higher temperatures, this complex can convert to a mixture of C-CN cleavage and olefin-isomerization products. The kinetics and thermodynamics of these reactions have been studied, showing that the distribution of products is temperature-dependent. The addition of a Lewis acid like BPh3 can lead to exclusive C-CN activation products, demonstrating the influence of external reagents on the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl compounds are influenced by their molecular structure and the types of reactions they can undergo. For example, the allyl radical's reactivity is affected by its CCC bond angle, as mentioned earlier. In the synthesis of calcium antagonist MN-9201, the allyl-3-amino-crotonate was used in a cyclizing addition reaction, which is a key step in the drug's synthesis. The resulting compound, [Allyl-2,3-3H]-MN-9201, was synthesized with high radiochemical purity and specific activity, indicating the importance of precise chemical properties in pharmaceutical applications .

Scientific Research Applications

Cyclopolymerization Studies

Allyl crotonate (AC) has been studied for its role in cyclopolymerization. Research by Kodaira and Mae (1992) in the journal Polymer investigated the cyclopolymerization mechanism of AC using electron spin resonance. They found that the rate of intramolecular cyclization of AC is slower compared to N-methyl-N-allylmethacrylamide, indicating AC's distinct reactivity profile in polymerization processes. This suggests its potential application in designing specific polymers with desired properties (Kodaira & Mae, 1992).

Chemical Reactivity in Organic Synthesis

In organic synthesis, the reactivity of allyl crotonate has been explored in various contexts. For example, Kabashima, Tsuji, and Hattori (1997) studied the Michael addition of methyl crotonate over solid base catalysts, including MgO, and found significant activity and specificity. These findings are important for understanding the reactivity patterns of crotonate esters in synthetic applications and could inform the development of new synthetic methodologies (Kabashima et al., 1997).

Role in Biological Activities

Studies on Croton species, to which allyl crotonate is related, have shown a range of biological activities. Xu, Liu, and Liang (2018) reviewed the chemical constituents of Croton species and their biological activities, noting the presence of compounds like allyl crotonate. These compounds demonstrated activities like cytotoxicity, anti-inflammation, and antifungal properties. This suggests that allyl crotonate and related compounds could have potential applications in pharmaceuticals and therapeutic agents (Xu, Liu, & Liang, 2018).

Inflammation and Dermatitis Studies

Allyl crotonate's related compound, allyl nitrile, was studied by Tanii, Higashi, Demura, and Saijoh (2012) for its protective effects against skin inflammation. They found that repeated exposure to allyl nitrile at subtoxic levels contributed to protection against croton oil-induced ear dermatitis in mice, suggesting potential therapeutic applications in skin inflammation conditions (Tanii et al., 2012).

Electrocatalysis and Energy Generation

The potential of allyl crotonate in electrocatalysis was explored by Yuan et al. (2005) in their study on the cogeneration of electricity and organic chemicals using a polymer electrolyte fuel cell. They investigated unsaturated organic acids like crotonic acid as oxidants in a fuel cell, demonstrating the feasibility of using these compounds in energy generation and chemical synthesis processes. This indicates the potential of allyl crotonate in sustainable energy and chemical production technologies (Yuan et al., 2005).

Safety And Hazards

Allyl crotonate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

prop-2-enyl (E)-but-2-enoate
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InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBUWVXSNLWEQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401024603
Record name Allyl (2E)-2-butenoate
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Molecular Weight

126.15 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name Allyl crotonate
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Product Name

Allyl crotonate

CAS RN

5453-44-1, 20474-93-5
Record name 2-Propen-1-yl (2E)-2-butenoate
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Record name Allyl crotonate
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Record name Allyl crotonate
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Record name Allyl (2E)-2-butenoate
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Record name ALLYL CROTONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
T Kodaira, Y Mae - Polymer, 1992 - Elsevier
Esr studies on N-methyl-N-allylmethacrylamide (MAMA) and allyl crotonate (AC) were undertaken in order to obtain information on the mechanism of their cyclopolymerization and …
Number of citations: 7 www.sciencedirect.com
MM Baizer, JL Chruma - The Journal of Organic Chemistry, 1972 - ACS Publications
… Similarly, allyl chloride produced allyl crotonate. …
Number of citations: 173 pubs.acs.org
T Takiguchi, M Sakurai, T Kishi… - The Journal of Organic …, 1960 - ACS Publications
… The relatively low degree of cyclization in poly(allyl crotonate) and poly(/3-methallyl crotonate) is not surprising in view of the greatdifference in reactivities between the alcohol and acid …
Number of citations: 52 pubs.acs.org
S Padmanaban, J Jiang, S Yoon - Organometallics, 2020 - ACS Publications
… indicating the formation of allyl 3-butenoate (52%), allyl crotonate (11%), 3-butenoic acid (36%… The signal at 4.63 ppm, attributable to allyl crotonate, remained at approximately 8%, then …
Number of citations: 8 pubs.acs.org
LK Freidlin, NM Nazarova, GA Rastorgueva… - Bulletin of the Academy …, 1971 - Springer
… of allyl crotonate are hydrogenated successively: the terminal C =C bond of the allyl group first and at a higher rate. The unsaturated character of the acid radical of allyl crotonate had …
Number of citations: 3 link.springer.com
T Yamazaki, N Shinohara, T Kitazume… - The Journal of Organic …, 1995 - ACS Publications
The ab initio molec-ular orbital calculation unambiguously demonstrated that the intramolecular interaction between lithium and fluorine (s) 2 plays an important role for the significant …
Number of citations: 66 pubs.acs.org
Y Tokairin, VA Soloshonok, H Moriwaki, H Konno - Amino acids, 2019 - Springer
… Another new factor brought in the protocol was an application of allyl crotonate as a Michael … equivalent (S)-13 and allyl crotonate furnished the desired compound 17a with excellent …
Number of citations: 12 link.springer.com
PS STARCHER, FC FROSTICK Jr… - The Journal of Organic …, 1960 - ACS Publications
Glycidic esters have been found to undergo an ester exchange reaction with a wide variety of alcohols without concomitant destruction of the epoxide function. This exchange reaction …
Number of citations: 1 pubs.acs.org
M Barnett, G Butler - The Journal of Organic Chemistry, 1960 - ACS Publications
… The relatively low degree of cyclization in poly(allyl crotonate) and poly(/3-methallyl crotonate) is not surprising in view of the greatdifference in reactivities between the alcohol and acid …
Number of citations: 28 pubs.acs.org
D Mulliner, G Schüürmann - Molecular informatics, 2013 - Wiley Online Library
For a Michael‐acceptor set of 45 α,β‐unsaturated esters, the 2 nd ‐order rate constant of reaction with glutathione, log k GSH , was modeled through the quantum chemical reaction …
Number of citations: 12 onlinelibrary.wiley.com

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